tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyclopenta[d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyclopenta[d]pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate: Shares a similar pyrimidine core but with different substituents.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring with a different pyridine substitution.
Uniqueness
Tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate is unique due to its specific combination of a cyclopenta[d]pyrimidine moiety and a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H26N4O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N4O2/c1-12-18-14-7-5-6-13(14)15(19-12)20-8-10-21(11-9-20)16(22)23-17(2,3)4/h5-11H2,1-4H3 |
InChI Key |
INYBASCHJWYXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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